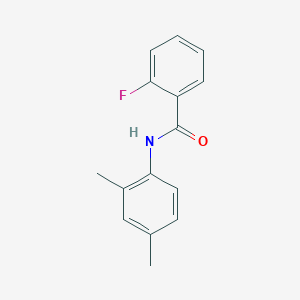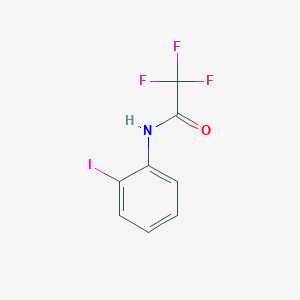
2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide is a chemical compound with the molecular formula C8H5F3INO and a molecular weight of 315.03 g/mol It is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide typically involves the reaction of 2-iodoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-Iodoaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product quality.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
相似化合物的比较
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(4-iodophenyl)acetamide: This compound has the iodine atom in the para position, which can influence its reactivity and binding properties.
2,2,2-Trifluoro-N-(2-bromophenyl)acetamide: The bromine atom can participate in different types of chemical reactions compared to iodine, affecting the compound’s overall behavior.
2,2,2-Trifluoro-N-(2-chlorophenyl)acetamide: The chlorine atom provides different electronic and steric effects, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2,2,2-trifluoro-N-(2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPMADRXWAHDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364188 |
Source


|
| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143321-89-5 |
Source


|
| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is interesting about the structure of 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide?
A1: The abstract highlights two interesting structural features of this compound:
- Disorder of fluorine atoms: The three fluorine atoms in the molecule exhibit positional disorder over two sets of sites with a specific occupancy ratio []. This means that the fluorine atoms can occupy different positions within the molecule, leading to slightly different molecular conformations.
- Hydrogen bonding and chain formation: The molecules interact with each other through N—H⋯O hydrogen bonds, leading to the formation of chains that extend along the c-axis of the crystal lattice [].
Q2: Can you elaborate on the observed disorder in the fluorine atoms?
A2: The research states that the three fluorine atoms are disordered over two sets of sites with an occupancy ratio of 0.615(14):0.385(14) []. This indicates that approximately 61.5% of the molecules in the crystal structure have the fluorine atoms in one set of positions, while the remaining 38.5% have them in another set of positions. This disorder arises from the relatively free rotation around the C-C bond connecting the trifluoromethyl (CF3) group to the rest of the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
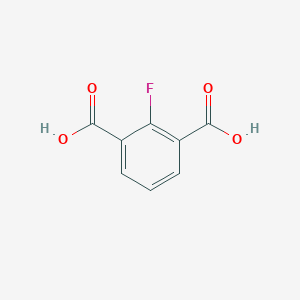
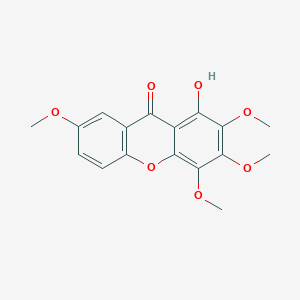
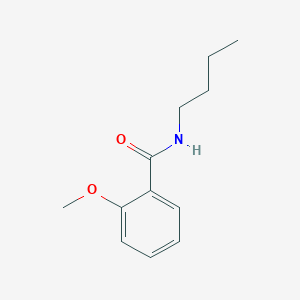
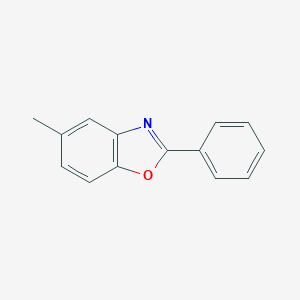
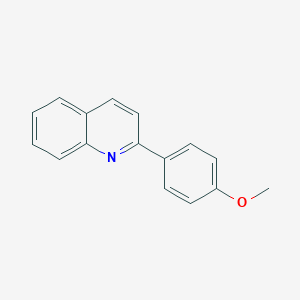
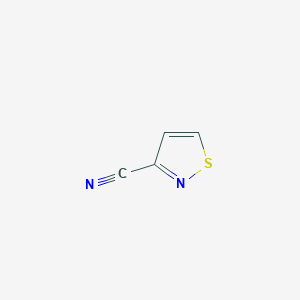

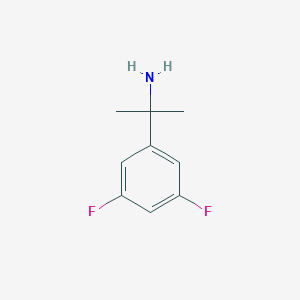
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
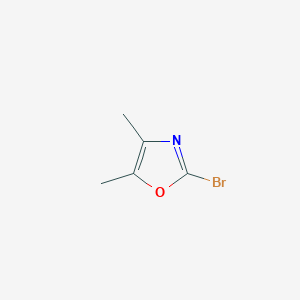
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
